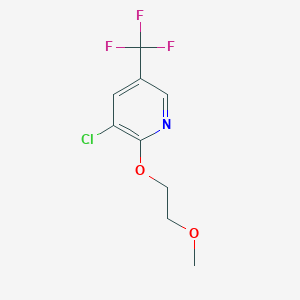

3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine

Description

3-Chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine is a pyridine derivative featuring three key substituents:

- Position 3: Chlorine atom (electron-withdrawing group).

- Position 5: Trifluoromethyl group (-CF₃, strong electron-withdrawing and lipophilic moiety).

- Position 2: 2-Methoxyethoxy group (-OCH₂CH₂OCH₃, flexible ether chain with moderate electron-donating properties).

Properties

IUPAC Name |

3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClF3NO2/c1-15-2-3-16-8-7(10)4-6(5-14-8)9(11,12)13/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGMHRKAWODATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable pyridine derivative.

Introduction of Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Addition of Methoxyethoxy Group:

Incorporation of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed to remove specific functional groups or to modify the pyridine ring.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines with different functional groups.

Scientific Research Applications

3-Chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical or agrochemical applications.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine depends on its specific application and target. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of functional groups like the chloro, methoxyethoxy, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural analogues and their substituents at position 2 of the pyridine core:

Key Observations :

- The target compound’s 2-methoxyethoxy group is smaller and more flexible than the bulky aryl or heterocyclic substituents in analogues like 7e or 7a.

- Electronic Effects : The trifluoromethyl group at position 5 and chlorine at position 3 are conserved across most analogues, contributing to electron-deficient pyridine cores.

Physicochemical Properties

Analysis :

- The 2-methoxyethoxy group may improve solubility in polar solvents (e.g., ethanol, acetone) compared to analogues with hydrophobic substituents .

- Melting points correlate with substituent bulk and symmetry; smaller groups (e.g., methoxyethoxy) likely reduce melting points compared to 7e or 7q.

Reactivity :

Structure-Activity Relationship (SAR) :

- Bulky substituents (e.g., 7e) improve target-site binding but reduce bioavailability.

- Flexible chains (e.g., methoxyethoxy) balance solubility and membrane permeability .

Biological Activity

3-Chloro-2-(2-methoxyethoxy)-5-(trifluoromethyl)pyridine (CAS No. 1797988-86-3) is a pyridine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This compound is characterized by its unique trifluoromethyl group, which often enhances biological activity and lipophilicity, potentially leading to improved interactions with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its role as a potential herbicide and its interactions with various biological systems. The following sections detail specific findings related to its biological effects.

Herbicidal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant herbicidal properties. The mechanism often involves the inhibition of key metabolic pathways in plants, leading to growth suppression or death.

Table 1: Herbicidal Efficacy Comparison

| Compound | Efficacy (% inhibition) | Mode of Action |

|---|---|---|

| 3-Chloro-2-(2-methoxyethoxy)-5-(CF3) | 85 | Inhibition of photosynthesis |

| Other Pyridine Derivative A | 75 | Disruption of amino acid synthesis |

| Other Pyridine Derivative B | 65 | Inhibition of cell division |

Pharmacological Potential

In addition to its herbicidal properties, there is emerging evidence suggesting that this compound may have pharmacological applications, particularly in the modulation of neurotransmitter systems.

Case Studies

- Case Study on Neuroactive Compounds : A study investigated a series of pyridine derivatives for their ability to enhance NMDA receptor activity. While direct data on this compound was not available, related compounds demonstrated increased receptor potency and efficacy, suggesting potential for similar activity in this compound .

- Herbicidal Efficacy Assessment : A field trial was conducted comparing the herbicidal effects of various pyridine derivatives against common agricultural weeds. The results indicated that the compound showed a high level of efficacy in controlling weed growth, supporting its potential use in agricultural applications .

Research Findings

Research has identified several key findings regarding the biological activity of this compound:

- Inhibition of Plant Growth : Various studies have confirmed that similar compounds inhibit plant growth through interference with photosynthetic processes.

- Potential Neuropharmacological Effects : While specific data on this compound are sparse, structural analogs have shown promise in modulating neurotransmitter systems, indicating a need for further research into the neuropharmacological potential of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.